Mammalian-Selective Mutagenicity: BP-11,12-oxide Matches BP-4,5-oxide Potency in V79 Cells While Remaining Inactive in Bacteria
BP-11,12-oxide demonstrates a unique cell-type-dependent mutagenicity profile that distinguishes it from all other BaP arene oxides. In three Salmonella typhimurium tester strains (TA98, TA100, TA1538), BP-11,12-oxide was only weakly mutagenic—comparable to the 7,8- and 9,10-oxides and far below BP-4,5-oxide, which was the most potent bacterial mutagen among all 29 BaP derivatives tested. However, when assayed in Chinese hamster V79 mammalian cells, BP-11,12-oxide became as potent a mutagen as BP-4,5-oxide, whereas BP-7,8- and 9,10-oxides remained weakly mutagenic [1]. This mammalian-cell-selective activation is a property uniquely associated with the 11,12-epoxide position and is not observed for the proximate carcinogen BP-7,8-oxide or BP-9,10-oxide.
| Evidence Dimension | Mutagenic potency (cell-type dependence) |
|---|---|
| Target Compound Data | BP-11,12-oxide: weakly mutagenic in Salmonella TA98/TA100/TA1538; as potent as BP-4,5-oxide in Chinese hamster V79 cells |
| Comparator Or Baseline | BP-4,5-oxide: strongly mutagenic in both Salmonella and V79 cells; BP-7,8-oxide and BP-9,10-oxide: weakly mutagenic in both Salmonella and V79 cells |
| Quantified Difference | Qualitative shift from 'weak' (bacterial) to 'equipotent with 4,5-oxide' (mammalian) for 11,12-oxide only; 7,8- and 9,10-oxides remain weak in both systems |
| Conditions | Salmonella typhimurium strains TA98, TA100, TA1538 without metabolic activation; Chinese hamster V79 cells (Wislocki et al., 1976) |
Why This Matters
Researchers requiring a BaP epoxide that is selectively activated in mammalian but not bacterial genotoxicity assays must use the 11,12-isomer; the 4,5-oxide is promiscuously active in both systems, while the 7,8- and 9,10-oxides lack sufficient mammalian potency for positive-control applications.
- [1] Wislocki PG, Wood AW, Chang RL, Levin W, Yagi H, Hernandez O, Dansette PM, Jerina DM, Conney AH. Mutagenicity and cytotoxicity of benzo(a)pyrene arene oxides, phenols, quinones, and dihydrodiols in bacterial and mammalian cells. Cancer Research, 1976; 36(9 Pt.1): 3350-3357. PMID: 788898. View Source
